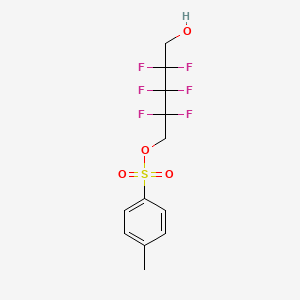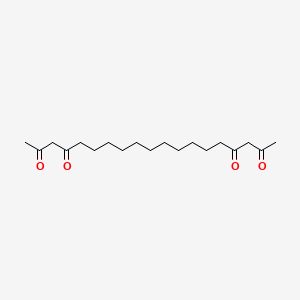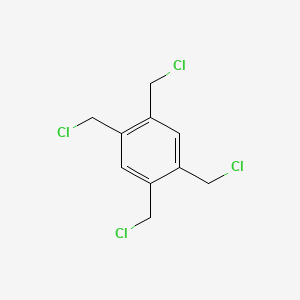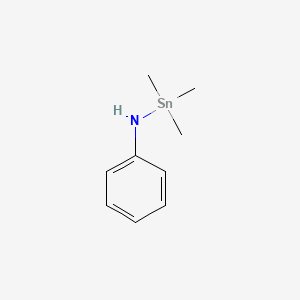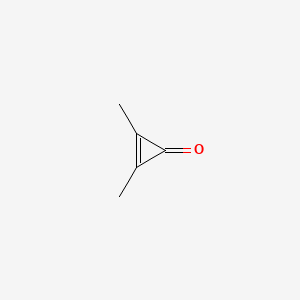
2,3-Dimethylcycloprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylcycloprop-2-en-1-one is an organic compound with the molecular formula C5H6O. It is a cyclopropenone derivative, characterized by a three-membered ring structure with two methyl groups attached at the 2 and 3 positions. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcycloprop-2-en-1-one can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a catalyst can yield the desired cyclopropenone. Another method involves the use of diazo compounds, which can undergo cyclopropanation reactions to form the cyclopropenone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and control over the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylcycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropenone to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopropenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclopropane derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
2,3-Dimethylcycloprop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Catalysis: The compound is used as a catalyst in various organic reactions, including the Diels-Alder reaction and Michael addition.
Material Science: It is explored for its potential in the development of novel materials with unique properties.
Pharmaceutical Research: The compound’s reactivity and structural features make it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylcycloprop-2-en-1-one involves its interaction with molecular targets through its reactive cyclopropenone ring. The compound can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is attributed to the strained three-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with similar structural features but a five-membered ring.
2,3-Dimethyl-2-cyclohexen-1-one: A cyclohexenone derivative with a six-membered ring.
Uniqueness
2,3-Dimethylcycloprop-2-en-1-one is unique due to its three-membered ring structure, which imparts distinct reactivity compared to its five- and six-membered ring counterparts. The strain in the cyclopropenone ring makes it more reactive, allowing it to participate in a wider range of chemical reactions.
Propriétés
Numéro CAS |
4883-98-1 |
|---|---|
Formule moléculaire |
C5H6O |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
2,3-dimethylcycloprop-2-en-1-one |
InChI |
InChI=1S/C5H6O/c1-3-4(2)5(3)6/h1-2H3 |
Clé InChI |
XIYGCXBJAGGQCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


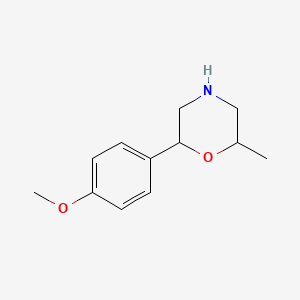

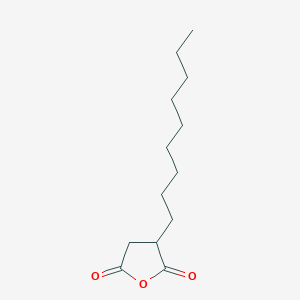
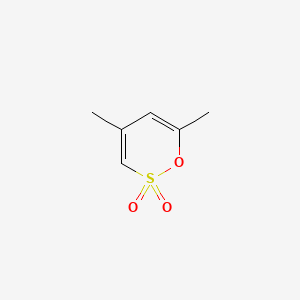
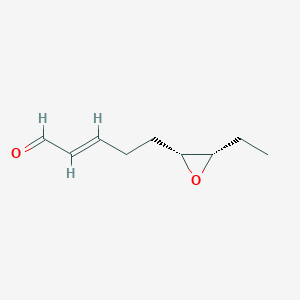
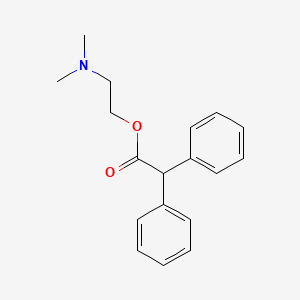

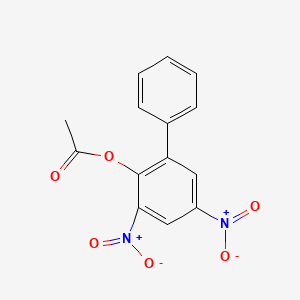
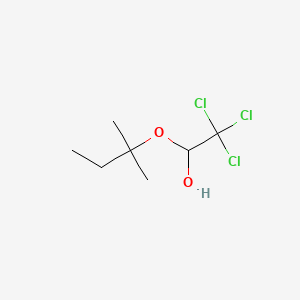
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
